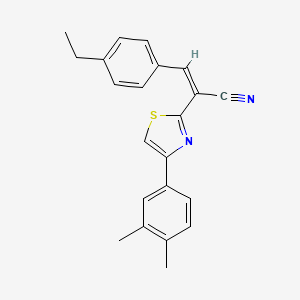

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2S/c1-4-17-6-8-18(9-7-17)12-20(13-23)22-24-21(14-25-22)19-10-5-15(2)16(3)11-19/h5-12,14H,4H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTJGGHTVAIJKQ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile typically involves a multi-step process:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 3,4-dimethylphenacyl bromide can react with thiourea to form the thiazole ring.

-

Acrylonitrile Substitution: : The thiazole derivative is then subjected to a Knoevenagel condensation reaction with 4-ethylbenzaldehyde and malononitrile. This reaction typically requires a base such as piperidine and is carried out under reflux conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction of the nitrile group to an amine can be achieved using hydrogenation with catalysts such as palladium on carbon or lithium aluminum hydride.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Conversion of the nitrile group to a primary amine.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The compound’s thiazole ring is of interest in biological research due to its presence in many bioactive molecules. It can be used in the design of new drugs, particularly those targeting enzymes or receptors that interact with thiazole-containing compounds.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Substituent Variations

- Core Structure: The target compound shares the (Z)-acrylonitrile-thiazole backbone with analogs like (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile () and (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (). Steric Effects: The ethyl group in the target compound introduces moderate steric bulk, contrasting with smaller substituents (e.g., methoxy in ) or larger planar groups (e.g., carbazole in ).

Physicochemical Properties

- Melting Points and Solubility : Pyrazoline derivatives () with alkyloxy chains (butyloxy, pentyloxy) exhibit melting points between 121–130°C, suggesting that substituent chain length minimally impacts thermal stability. The target compound’s lack of polar groups (cf. hydroxy or methoxy in ) may reduce solubility in polar solvents.

- Spectroscopy : Thiazole-linked acrylonitriles typically show FT-IR peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N or C=C). ¹H-NMR shifts for vinyl protons in Z-configuration analogs appear at δ 7.5–8.5 ppm .

Actividad Biológica

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is a crucial component in many bioactive molecules. Its molecular formula is with a molecular weight of approximately 350.48 g/mol. The presence of the 3,4-dimethylphenyl and 4-ethylphenyl groups enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.48 g/mol |

| CAS Number | 476672-05-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives are often investigated for their antimicrobial properties. The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.

- Antitumor Activity : Research indicates that thiazole compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways. The presence of electron-donating groups like methyl and ethyl enhances cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring and substituents significantly influence biological activity. For instance:

- Methyl Substituents : The introduction of methyl groups at specific positions on the phenyl ring increases the lipophilicity and biological activity.

- Substituent Positioning : The position of substituents on the thiazole and phenyl rings affects binding affinity to biological targets.

Case Studies

- Antitumor Efficacy : A study demonstrated that related thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For example, a derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Testing : In vitro tests have shown that thiazole derivatives possess broad-spectrum antimicrobial activity. Compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile?

A common approach involves Knoevenagel condensation between a thiazole-acetonitrile precursor and substituted benzaldehydes. For example, reacting 2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetonitrile with 4-ethylbenzaldehyde in ethanol under basic catalysis (e.g., piperidine or triethylamine) yields the target compound. Reaction optimization may include solvent selection (ethanol, DMF), temperature (room temperature to reflux), and catalyst loading (0.2–0.5 mL triethylamine per mmol substrate). Monitoring via TLC ensures completion .

Q. How can the stereochemistry of the acrylonitrile moiety be confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the (Z)-configuration. For instance, related acrylonitrile derivatives (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile) were resolved using SC-XRD at 295 K, with R-factors <0.053. Alternative methods include NOESY NMR to detect spatial proximity between the thiazole and aryl protons .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., acrylonitrile C≡N at ~110–120 ppm in C).

- FT-IR : C≡N stretching (~2200–2250 cm) and C=C (thiazole/aryl) vibrations (~1600 cm).

- HRMS : Validates molecular weight (e.g., CHNS: calculated 357.1304) .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives of this compound?

Steric hindrance from substituents (e.g., 3,4-dimethylphenyl) may reduce yields. Strategies include:

Q. What experimental pitfalls arise in crystallographic analysis, and how can they be mitigated?

Challenges include crystal defects, twinning, and solvent inclusion. For example, in SC-XRD of similar acrylonitriles, cooling samples to 100 K minimized thermal motion artifacts. Data-to-parameter ratios >12.6 and R-factors <0.06 ensure reliability. Redundant data collection (e.g., using multiple crystals) addresses anisotropic diffraction .

Q. How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution). For example, XRD may show a planar (Z)-configuration, while NMR suggests partial rotation. Hybrid approaches include:

Q. What in vitro assays are suitable for evaluating bioactivity, given its structural analogs?

Thiazole-acrylonitrile hybrids often target microbial enzymes (e.g., bacterial dihydrofolate reductase). Recommended assays:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.

- Enzyme inhibition : Fluorescence-based assays for target-specific activity .

Methodological Notes

- Synthetic Protocols : Prioritize inert atmospheres (N) to prevent acrylonitrile oxidation.

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .

- Degradation Studies : Monitor organic degradation during long experiments (e.g., 9-hour assays) using cooling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.